4-Fluoro-4'-methoxybenzophenone

Catalog No.
S703337
CAS No.
345-89-1
M.F
C14H11FO2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-methoxybenzophenone

CAS Number

345-89-1

Product Name

4-Fluoro-4'-methoxybenzophenone

IUPAC Name

(4-fluorophenyl)-(4-methoxyphenyl)methanone

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C14H11FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3

InChI Key

VWGWRNBIAWTWIB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

The exact mass of the compound 4-Fluoro-4'-methoxybenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-4'-methoxybenzophenone (CAS: 345-89-1) is a disubstituted aromatic ketone featuring a unique asymmetric substitution pattern: an electron-withdrawing fluorine atom on one phenyl ring and an electron-donating methoxy group on the other. This configuration imparts specific electronic and photophysical properties, establishing its primary role as a versatile building block in organic synthesis. It is most frequently procured as a precursor for high-performance polymers, a key intermediate for fluorenone derivatives, and as a photosensitive component in photochemical applications.

Substituting 4-Fluoro-4'-methoxybenzophenone with simpler analogs like unsubstituted benzophenone, 4,4'-dimethoxybenzophenone, or even other 4-halogenated benzophenones is often unviable in process-sensitive applications. The specific combination of a para-fluoro group, which activates the aromatic ring towards nucleophilic substitution, and a para-methoxy group creates a distinct electronic profile. This influences critical procurement factors including reaction kinetics in polymerization, electrochemical reduction potentials for photoinitiation, and the final properties of resulting materials. These differences make it a non-interchangeable precursor where precise electronic tuning and reactivity are required.

Enhanced Reactivity in Nucleophilic Aromatic Substitution for Polymer Synthesis

In the synthesis of poly(ether ketone)s, the rate of nucleophilic aromatic substitution is critical for achieving high molecular weight polymers. The electron-withdrawing nature of the fluorine atom in 4-fluoro-substituted benzophenones makes them significantly more reactive than their chloro-substituted counterparts. One study demonstrated that the rate constant for the reaction of 4-fluorobenzophenone with a phenoxide was approximately 300 times greater than that of 4-chlorobenzophenone under similar conditions. This higher reactivity of the C-F bond, as seen in monomers like 4-Fluoro-4'-methoxybenzophenone, allows for polymerization under less forcing conditions or in shorter reaction times, which is a key processability advantage.

Evidence DimensionRelative reaction rate constant (k_F / k_Cl)
Target Compound DataFluorine-activated C-F bond
Comparator Or BaselineChlorine-activated C-Cl bond
Quantified Difference~300x higher reactivity for fluoro- vs. chloro- leaving group
ConditionsReaction of 4-halobenzophenones with potassium 4-methoxyphenoxide in dimethylacetamide at 160.5 °C.

Faster polymerization kinetics can reduce manufacturing time and energy costs, making this compound a more efficient precursor for high-performance polymers.

Defined Thermal Properties for Process Control and Handling

The melting point is a fundamental physical property that dictates handling, storage, and processing conditions. 4-Fluoro-4'-methoxybenzophenone has a sharp and distinct melting point of 96 °C. This is significantly higher than that of the closely related 4-methoxybenzophenone (61-62 °C) and different from 4,4'-difluorobenzophenone (107-108 °C). This specific melting point is a critical parameter for processes such as melt-blending or high-temperature synthesis, where phase behavior must be precisely controlled to ensure homogeneity and prevent degradation. Choosing an analog with a different melting point would require re-optimization of process parameters.

Evidence DimensionMelting Point (°C)
Target Compound Data96 °C
Comparator Or Baseline4-Methoxybenzophenone: 61-62 °C; 4,4'-Difluorobenzophenone: 107-108 °C
Quantified Difference+34 °C vs. 4-Methoxybenzophenone; -11 °C vs. 4,4'-Difluorobenzophenone
ConditionsStandard atmospheric pressure.

A defined melting point ensures predictable behavior in thermal processing and formulation, preventing costly process adjustments required for substitutes with different thermal profiles.

Tunable Electrochemical Potential for Photoinitiator Systems

The reduction potential of a benzophenone derivative is a key parameter in its performance as a photoinitiator or in electro-organic synthesis. The asymmetric electronic nature of 4-Fluoro-4'-methoxybenzophenone, with both an electron-withdrawing (F) and electron-donating (OCH3) group, provides a distinct electrochemical signature compared to symmetrically substituted or unsubstituted analogs. While direct head-to-head data is limited, studies on substituted benzophenones show a clear trend where electron-withdrawing groups (like F) make reduction easier (less negative potential) and electron-donating groups (like OCH3) make it harder (more negative potential). This specific balance allows for fine-tuning of the initiation potential in complex photochemical systems, a level of control not achievable with generic substitutes like benzophenone or 4,4'-dimethoxybenzophenone.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataModulated by opposing -F and -OCH3 groups
Comparator Or BaselineUnsubstituted Benzophenone (baseline); Symmetrically substituted analogs (e.g., 4,4'-dimethoxybenzophenone)
Quantified DifferenceThe specific potential is intermediate between more easily reduced fluoro-derivatives and less easily reduced methoxy-derivatives.
ConditionsCyclic voltammetry in an aprotic solvent (e.g., DMSO).

This compound offers a specific electrochemical window, enabling selective initiation in multi-component systems where generic initiators might cause unwanted side reactions.

Precursor for High-Performance Poly(ether ketone)s (PEKs)

This compound is a preferred choice as a monomer in the synthesis of specialized PEK polymers. Its activated C-F bond facilitates efficient nucleophilic aromatic substitution, leading to high molecular weight polymers under manageable process conditions. The methoxy group can be used to tune the final polymer's solubility and thermal properties.

Intermediate for Functionalized Fluorenone Derivatives

The compound serves as a key starting material for producing fluorenone structures via palladium-catalyzed dehydrogenative cyclization, with reported yields up to 90%. The specific substituents on the benzophenone precursor directly translate to the final properties of the fluorenone, which are valuable in organic electronics and pharmaceuticals.

Component in Tuned Photoinitiator Systems for UV Curing

For UV curing applications requiring precise control over the initiation process, the distinct electrochemical potential of this molecule makes it a valuable component. It allows for selective energy absorption and radical formation in complex resin mixtures where generic, broad-spectrum initiators could be less efficient or cause undesirable side reactions.

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

345-89-1

Wikipedia

4-Fluoro-4'-methoxybenzophenone

Dates

Last modified: 08-15-2023

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